molecular formula C17H20BrN3O4 B2800595 4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide CAS No. 686749-17-7

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide

Cat. No.: B2800595
CAS No.: 686749-17-7
M. Wt: 410.268
InChI Key: DWJFZGXCHZNCKY-UHFFFAOYSA-N
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Description

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide: is a quinazolinone derivative with a bromine atom at the 6-position of the quinazoline ring. This compound has garnered attention due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazolinone core. One common method is the reaction of 6-bromo-2,4-dioxo-1H-quinazolin-3-yl with an appropriate amine, such as oxolan-2-ylmethylamine, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis may involve large-scale reactions using reactors designed to handle high temperatures and pressures. Catalysts and solvents are carefully chosen to optimize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the bromine atom to a more oxidized state.

  • Reduction: : Reduction of the quinazolinone ring.

  • Substitution: : Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: : Nucleophiles such as sodium azide (NaN₃) can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Bromine can be converted to bromate (BrO₃⁻).

  • Reduction: : The quinazolinone ring can be reduced to a dihydroquinazoline.

  • Substitution: : Various functional groups can replace the bromine atom, leading to a diverse range of products.

Scientific Research Applications

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and anticancer properties.

  • Medicine: : Potential use in drug development for treating various diseases.

  • Industry: : Employed in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets. It may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the bromine atom and the oxolan-2-ylmethyl group. Similar compounds include other quinazolinone derivatives, which may lack these specific substituents. These differences can lead to variations in biological activity and applications.

List of Similar Compounds

  • 6-bromo-2,4-dioxo-1H-quinazolin-3-yl derivatives

  • Quinazolinone derivatives without bromine substitution

  • Other amide derivatives of quinazolinone

Properties

IUPAC Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-(oxolan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O4/c18-11-5-6-14-13(9-11)16(23)21(17(24)20-14)7-1-4-15(22)19-10-12-3-2-8-25-12/h5-6,9,12H,1-4,7-8,10H2,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWJFZGXCHZNCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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